molecular formula C15H20N2O4S B067870 Chromanol 293B CAS No. 163163-24-4

Chromanol 293B

Numéro de catalogue B067870
Numéro CAS: 163163-24-4
Poids moléculaire: 324.4 g/mol
Clé InChI: HVSJHHXUORMCGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

  • Chromanol 293B is synthesized using specific chemical processes. For instance, Ma et al. (2018) describe a method for synthesizing chiral chromanols, which includes this compound, using a RuPHOX-Ru catalyzed asymmetric hydrogenation of chromones (Ma et al., 2018). This method achieves high yields and excellent enantiomeric excess.
  • Xiong et al. (2017) developed a copper-catalyzed asymmetric conjugated reduction of chromones to construct chiral chromanones, including structures akin to this compound, with high yields and enantioselectivity (Xiong et al., 2017).

Molecular Structure Analysis

  • The molecular structure of this compound involves a chromanol core, which is a heterocyclic compound. Kamboj and Singh (2021) provide an overview of chroman-4-one compounds, discussing their importance as a scaffold in medicinal chemistry, which is relevant to understanding the structure of this compound (Kamboj & Singh, 2021).

Chemical Reactions and Properties

  • This compound is primarily known for its interactions with potassium channels. Du et al. (2003) demonstrated that this compound inhibits transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes (Du et al., 2003).

Physical Properties Analysis

  • The physical properties of this compound, such as solubility and melting point, are directly linked to its molecular structure. However, specific studies focusing on these aspects are not available in the current literature.

Chemical Properties Analysis

  • Lerche et al. (2007) studied the binding interactions of this compound in KCNQ1 (Kv7.1) channels, highlighting its electrostatic interactions with a potassium ion in the selectivity filter, which is a critical aspect of its chemical properties (Lerche et al., 2007).
  • Yang et al. (2000) explored the stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels, providing insights into its chemical behavior and specificity (Yang et al., 2000).

Applications De Recherche Scientifique

Inhibition du canal potassique

Chromanol 293B est connu comme un puissant inhibiteur de la protéine du canal potassique (KvLQT1) . Il a été utilisé dans la recherche pour étudier les effets du blocage de ces canaux .

Recherche cardiaque

Dans le domaine de la recherche cardiaque, this compound a été utilisé pour étudier ses effets sur la repolarisation dans les myocytes ventriculaires humains et de cobaye . Il a été constaté qu'il inhibait la composante lente du courant rectificateur retardé K+ (IKs), qui est considérée comme importante dans la repolarisation cardiaque .

Recherche sur le diabète

This compound s'est avéré améliorer la sécrétion d'insuline stimulée par le glucose (GSIS) dans le pancréas en modulant le canal potassique dépendant du voltage (KCNQ1) . Cela en fait un outil précieux dans la recherche sur le diabète.

Études d'électrophysiologie

En électrophysiologie, this compound a été utilisé dans des études de patch-clamp sur les cardiomyocytes . Ces études aident les chercheurs à comprendre les propriétés électriques de ces cellules.

Recherche sur les canaux calciques

This compound a été utilisé dans l'inhibition des canaux potassiques activés par le calcium et l'adénosine monophosphate cyclique (AMPc) dans les lignées cellulaires épithéliales humaines . Cela contribue à comprendre le rôle de ces canaux dans divers processus physiologiques.

Développement de médicaments

En raison de sa capacité à bloquer sélectivement IKs, this compound pourrait avoir un potentiel en tant que cible pour les médicaments antiarythmiques . Ses propriétés uniques en font un outil intéressant pour étudier le rôle physiologique d'IKs et le potentiel antiarythmique du blocage d'IKs .

Safety and Hazards

The safety data sheet for Chromanol 293B suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Orientations Futures

Chromanol 293B is a selective I Ks blocker, and the frequency dependence of APD prolongation caused by this I Ks blocker is different from that caused by I Kr blockade . This compound may be a very useful tool for assessing the physiological and pathophysiological role of I Ks .

Propriétés

IUPAC Name

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349649
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163163-24-4
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Reactant of Route 2
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Reactant of Route 3
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Reactant of Route 5
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Reactant of Route 6
N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide

Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].

Q4: Does the presence of ancillary subunits affect this compound's action on KCNQ1?

A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of this compound []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.

Q5: Does this compound affect other cardiac ion channels?

A5: While this compound is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].

Q7: How do structural modifications of this compound affect its activity?

A7: Studies investigating structural analogs of this compound revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.

Q8: Has this compound been tested in animal models of cardiac arrhythmias?

A8: Yes, this compound has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.

Q9: What are the key findings from in vivo studies using this compound?

A9: In vivo studies demonstrated that this compound can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.